molecular formula C9H7F4N B6169321 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2751614-42-1

2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6169321
CAS No.: 2751614-42-1
M. Wt: 205.15 g/mol
InChI Key: YHINNDLALZDIAA-UHFFFAOYSA-N
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Description

2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethylcyclopropyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylcyclopropyl magnesium bromide or trifluoromethylcyclopropyl boron fluoride under appropriate conditions . This reaction results in the substitution of the chlorine atom with the trifluoromethylcyclopropyl group, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while oxidation or reduction can lead to different functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both fluorine and trifluoromethylcyclopropyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .

Properties

CAS No.

2751614-42-1

Molecular Formula

C9H7F4N

Molecular Weight

205.15 g/mol

IUPAC Name

2-fluoro-5-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7F4N/c10-7-2-1-6(5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2

InChI Key

YHINNDLALZDIAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)F)C(F)(F)F

Purity

95

Origin of Product

United States

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